

A Spectroscopic Comparison of N-Boc-Allylglycine Methyl Ester and Its Analogs

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Compound of Interest

Compound Name: *N-Boc-allylglycine methyl ester*

Cat. No.: *B8674711*

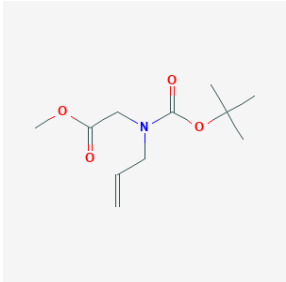
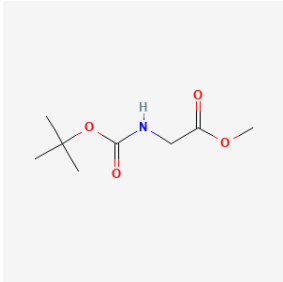

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For researchers, scientists, and drug development professionals, this guide provides a detailed spectroscopic comparison of **N-Boc-allylglycine methyl ester** with its analogs, N-Boc-glycine methyl ester and N-Cbz-vinylglycine methyl ester. The inclusion of experimental data and protocols aims to support research and development in synthetic and medicinal chemistry.

This comparison focuses on the characterization of these compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While **N-Boc-allylglycine methyl ester** is the primary subject, N-Boc-glycine methyl ester offers a simplified analog for spectral interpretation, and N-Cbz-vinylglycine methyl ester presents a structurally related compound with a different protecting group, highlighting the influence of such modifications on spectroscopic properties.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **N-Boc-allylglycine methyl ester** and its selected analogs. This allows for a direct comparison of their characteristic spectral features.

Compound	N-Boc-allylglycine methyl ester	N-Boc-glycine methyl ester	N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester
Structure			
¹ H NMR (CDCl ₃ , δ ppm)	5.62–5.71 (m, 1H), 5.10–5.12 (m, 1H), 5.08 (s, 1H), 5.04 (br s, 1H), 4.32–4.38 (m, 1H), 3.70 (s, 3H), 2.41–2.53 (m, 2H), 1.40 (s, 9H)[1]	Data not available in CDCl ₃ .	7.35 (s, 5H), 5.91 (m, 1H), 5.47 (bd, 1H), 5.36 (dd, J=1.4, 17.1, 1H), 5.28 (dd, J=1.2, 10.3, 1H), 5.13 (s, 2H), 4.94 (m, 1H), 3.77 (s, 3H)[2]
¹³ C NMR (CDCl ₃ , δ ppm)	172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37[1]	Data not available in CDCl ₃ .	Data not available.
IR (cm ⁻¹)	3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6[1]	Data available from various sources.	Data not available.
Mass Spec. (HRMS, [M+1] ⁺)	Calculated: 230.1314, Found: 230.13867[1]	Data available from various sources.	Data not available.

Experimental Protocols

The following sections detail the general methodologies used to obtain the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
- **Data Acquisition:**
 - For ^1H NMR, the spectral width is typically set to encompass all proton signals (e.g., 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a wider spectral width is used (e.g., 0-220 ppm). Proton decoupling is employed to simplify the spectrum.
- **Data Processing:** The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** An FT-IR spectrometer is used to acquire the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting transmittance or absorbance spectrum is analyzed to identify characteristic functional group frequencies.

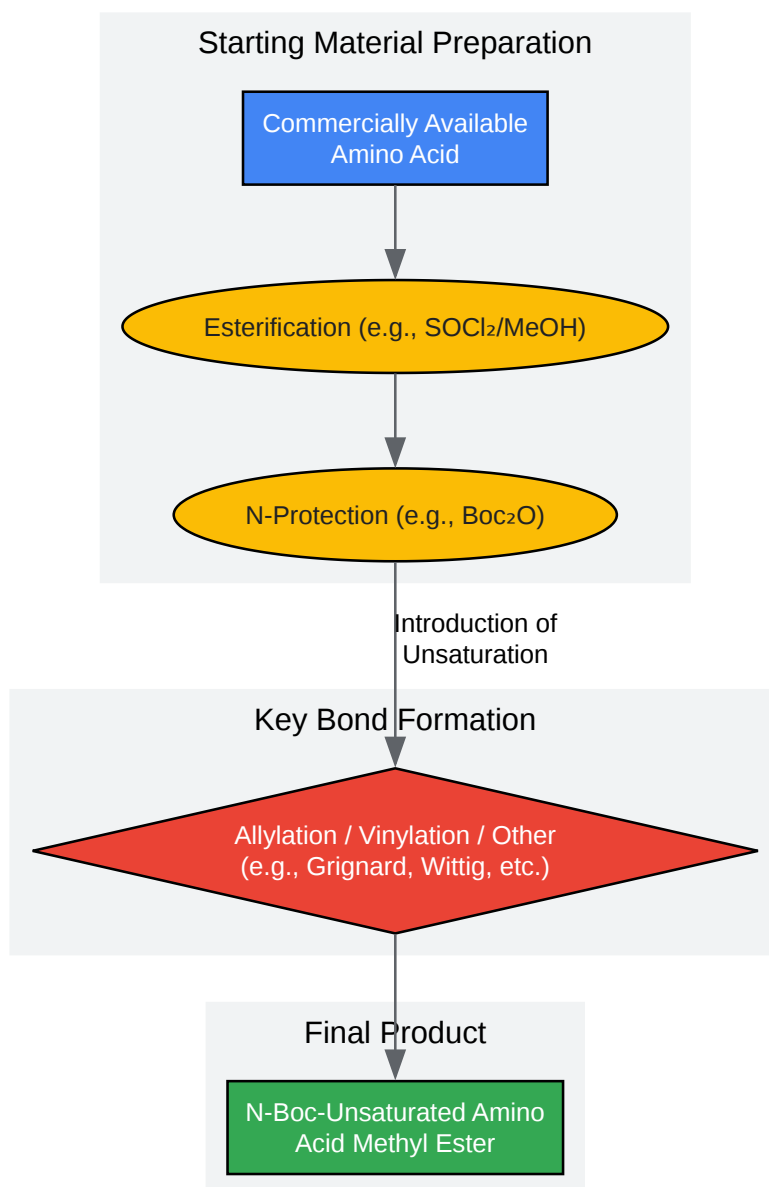
Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
- **Instrumentation:** High-Resolution Mass Spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
- **Data Acquisition:** The instrument is calibrated prior to analysis. The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
- **Data Processing:** The exact mass of the molecular ion (e.g., $[M+H]^+$ or $[M+Na]^+$) is determined and compared to the calculated theoretical mass to confirm the elemental composition.

Experimental Workflow and Logical Relationships

The synthesis of **N-Boc-allylglycine methyl ester** often involves a multi-step process, which can be visualized to understand the experimental sequence.

General Synthetic Workflow for N-Boc-Allylglycine Methyl Ester Analogs

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Caption: Synthetic workflow for **N-Boc-allylglycine methyl ester** and its analogs.

This guide serves as a foundational resource for the spectroscopic analysis of **N-Boc-allylglycine methyl ester** and related compounds. The provided data and protocols are intended to facilitate the identification and characterization of these molecules in a research setting.

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References

- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
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